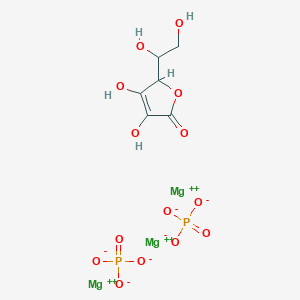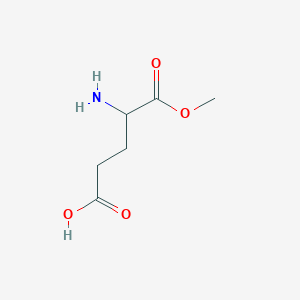
trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate is a complex chemical compound with the molecular formula C12H12Mg3O18P2 It is known for its unique structure, which includes magnesium ions coordinated with a furanone ring and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate typically involves the reaction of magnesium salts with appropriate organic ligands and phosphate sources. One common method involves the reaction of magnesium chloride with 2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one in the presence of phosphoric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the purification of raw materials, precise control of reaction conditions, and efficient separation and purification of the final product. Advanced techniques such as crystallization and chromatography may be employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state magnesium compounds, while reduction may produce lower oxidation state derivatives.
Scientific Research Applications
Trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Studied for its potential role in enzyme regulation and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of advanced materials, such as biodegradable polymers and nanocomposites.
Mechanism of Action
The mechanism of action of trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes and proteins, modulating their activity and influencing various biochemical processes. The phosphate groups play a crucial role in these interactions, facilitating the transfer of phosphate groups in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Trimagnesium dicitrate: Similar in terms of magnesium coordination but differs in the organic ligand structure.
Magnesium phosphate: Shares the phosphate component but lacks the furanone ring.
Magnesium ascorbate: Contains magnesium and an organic ligand but with a different functional group arrangement.
Uniqueness
Trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate is unique due to its specific combination of magnesium ions, furanone ring, and phosphate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H8Mg3O14P2 |
|---|---|
Molecular Weight |
438.98 g/mol |
IUPAC Name |
trimagnesium;2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;diphosphate |
InChI |
InChI=1S/C6H8O6.3Mg.2H3O4P/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;;2*1-5(2,3)4/h2,5,7-10H,1H2;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6 |
InChI Key |
HTJNEBVCZXHBNJ-UHFFFAOYSA-H |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl] Pyridine](/img/structure/B13392931.png)



![rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid](/img/structure/B13392950.png)

![5-(3,7,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one](/img/structure/B13392962.png)
![7-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13392970.png)

![1-[6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392978.png)



![13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13393020.png)
